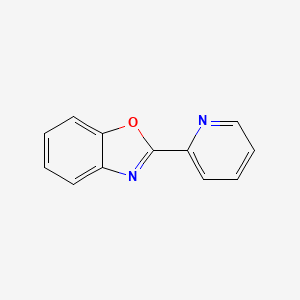

2-(2-Pyridyl)benzoxazol

Übersicht

Beschreibung

2-(2-Pyridyl)benzoxazole is a useful research compound. Its molecular formula is C12H8N2O and its molecular weight is 196.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2-Pyridyl)benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Pyridyl)benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer-Forschungsanwendungen

2-(2-Pyridyl)benzoxazol wurde auf sein Potenzial in der Krebsforschung untersucht. Ein Überblick über Benzoxazol-Derivate, einschließlich this compound, hat gezeigt, dass diese Verbindungen zwar vielversprechende antibakterielle und antimykotische Aktivität zeigten, ihre Antikrebsaktivität jedoch nicht so signifikant war . Die laufenden Forschungsarbeiten konzentrieren sich jedoch darauf, zu verstehen, wie verschiedene heterocyclische Einheiten, die an Benzoxazol gebunden sind, seine Antikrebseigenschaften beeinflussen können . So wurden beispielsweise Kupfer(II)-Dipeptid-Komplexe, die this compound enthalten, auf ihre Zytotoxizität gegenüber menschlichen Karzinomzelllinien untersucht und zeigten ein gewisses Potenzial für weitere Untersuchungen .

Antimikrobielle Forschungsanwendungen

Die antimikrobiellen Eigenschaften von Benzoxazol-Derivaten sind gut dokumentiert. Es wurden Untersuchungen zur Bewertung der in-vitro-antimikrobiellen Aktivität von synthetisierten Benzoxazol-Verbindungen gegen verschiedene Bakterien- und Pilzstämme durchgeführt . Diese Studien tragen zur Entwicklung neuer antimikrobieller Wirkstoffe bei, die das wachsende Problem der Antibiotikaresistenz möglicherweise angehen können.

Anwendungen in der Sensorentwicklung

Benzoxazol-Derivate, einschließlich this compound, haben Anwendungen in der Sensorentwicklung gefunden, insbesondere in der Fluoreszenz-Chemosensorik. Diese Verbindungen können stabile und selektive fluoreszierende Komplexe mit Metallionen bilden, die in verschiedenen biomedizinischen Anwendungen eingesetzt werden können . Die Entwicklung solcher Chemosensoren ist entscheidend für die Detektion spezifischer biologischer oder chemischer Zielmoleküle mit hoher Sensitivität und Selektivität.

Wirkmechanismus

Target of Action

2-(2-Pyridyl)benzoxazole is a heterocyclic compound that has been found to have diverse therapeutic applications . The primary targets of 2-(2-Pyridyl)benzoxazole are often key biological targets implicated in diseases such as cancer . It has been reported that many active compounds synthesized with a benzoxazole backbone, including 2-(2-Pyridyl)benzoxazole, have shown to be potent towards cancer .

Mode of Action

The interaction of 2-(2-Pyridyl)benzoxazole with its targets results in significant changes. The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction can lead to an inhibitory effect on cell growth .

Biochemical Pathways

The biochemical pathways affected by 2-(2-Pyridyl)benzoxazole and their downstream effects are primarily related to its anticancer activity. The compound has been found to have a very active anti-cancer activity, affecting various human cancer cell lines . The exact biochemical pathways and their downstream effects can vary depending on the specific derivative of benzoxazole and the type of cancer cells.

Result of Action

The molecular and cellular effects of 2-(2-Pyridyl)benzoxazole’s action are primarily observed in its anticancer activity. It has been reported that certain compounds with a benzoxazole backbone can produce an accumulation of cells in the S phase and reduce the ratio of cells in the G2/M phase . This indicates that 2-(2-Pyridyl)benzoxazole may exert its inhibitory effect on cell growth through a similar mechanism of action .

Safety and Hazards

Zukünftige Richtungen

The biochemical potentials of the copper(II)-dipeptide complexes with 2-(2-Pyridyl)benzoxazole, such as their effectiveness as metallopeptide-nucleases, SOD mimics, and non-platinum chemotherapeutic metallopharmaceuticals, suggest that they could contribute to the rational molecular design of new metallopeptide-based chemotherapeutic agents .

Biochemische Analyse

Cellular Effects

Some studies suggest that benzoxazole derivatives may have antimicrobial, antifungal, and anticancer activities

Molecular Mechanism

The molecular mechanism of action of 2-(2-Pyridyl)benzoxazole is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro and in vivo studies are needed to explore these aspects .

Metabolic Pathways

It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

2-pyridin-2-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELSCYIRWKBEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186611 | |

| Record name | Benzoxazole, 2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32959-62-9 | |

| Record name | Benzoxazole, 2-(2-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032959629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

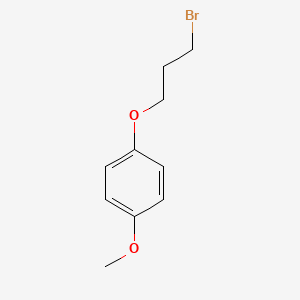

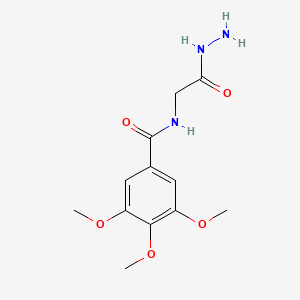

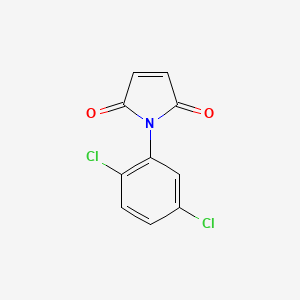

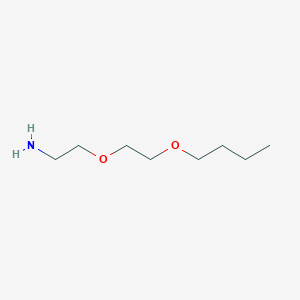

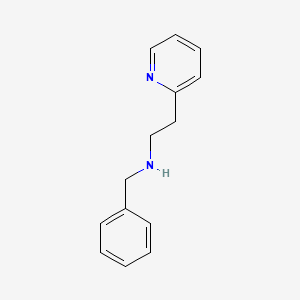

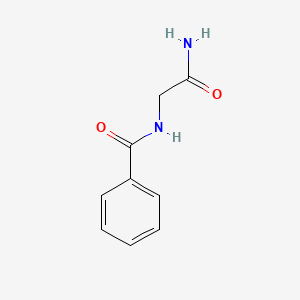

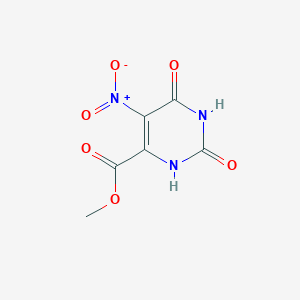

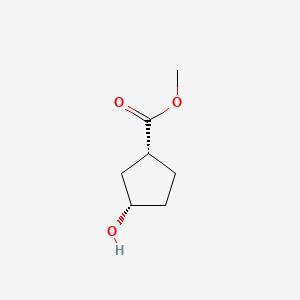

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

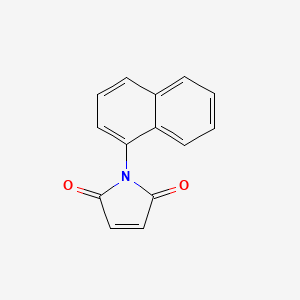

Feasible Synthetic Routes

A: 2-(2-Pyridyl)benzoxazole (PBO) is an organic compound with the molecular formula C12H8N2O and a molecular weight of 196.20 g/mol. It features a benzoxazole ring system linked to a pyridine ring. Spectroscopic data, including IR, 1H NMR, and 13C NMR, have been reported for PBO and its metal complexes. [, , , , ]

ANone: PBO acts as a bidentate ligand, coordinating to metal centers like palladium, ruthenium, and copper. These PBO-metal complexes have been investigated for their catalytic activities in various reactions:

- Mizoroki-Heck Reaction: PBO-PdCl2 complexes show activity in Mizoroki-Heck reactions, although their activity is influenced by ligand dissociation tendencies. []

- Transfer Hydrogenation of Ketones: PBO-ruthenium complexes, particularly those with PPh3 ligands, have demonstrated catalytic activity in transfer hydrogenation reactions of ketones using 2-propanol. []

- Hydrogenation of Alkenes and Alkynes: PBO-palladium complexes exhibit catalytic activity in hydrogenation reactions. These complexes facilitate the hydrogenation of terminal alkenes, which is often accompanied by isomerization to internal isomers. Additionally, they catalyze the two-step hydrogenation of alkynes, first producing alkenes and subsequently alkanes. []

- Baeyer-Villiger Oxidation: Iron(II) complexes with PBO as a ligand, such as [FeII(PBO)2(CF3SO3)2], have been studied for their role in catalyzing Baeyer-Villiger oxidations of cycloketones using dioxygen. This process involves the cooxidation of aldehydes and peroxycarboxylic acids, with key intermediates including (μ-1,2-peroxo)diiron(III), acylperoxo- and iodosylbenzene-iron(III) species. []

A: Research suggests that the heteroatom in the azole ring of 2-(2-pyridyl)azole ligands influences the reactivity of rhenium complexes. Specifically, the rate of oxygen atom transfer from Re(V)O to tertiary phosphines increases with the electronegativity of the azole heteroatom (O > S). This indicates that PBO, with the oxygen heteroatom, might promote faster oxygen atom transfer compared to its 2-(2-pyridyl)benzthiazole counterpart. []

A: PBO-metal complexes have been investigated for their luminescent properties. For example:* Cu(I) complexes: Mononuclear Cu(I) complexes with PBO and triphenylphosphine exhibit tunable green to yellow photoluminescence, with emission maxima influenced by the N-heterocyclic ligands. [, ]* Os(II) complexes: Os(II) complexes incorporating PBO as a diimine ligand display phosphorescence attributed to mixed halide-to-ligand and metal-to-ligand transitions. These complexes have been explored for their potential applications as phosphors in organic light emitting diodes (OLEDs). []

A: Studies on a ternary copper(II) complex containing PBO, glycinate, and water suggest that this complex can interact with DNA through an intercalative binding mode. This interaction has been investigated using electronic absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements. []

A: * Ternary copper(II) complexes: A ternary copper(II) complex with PBO and L-alaninate has shown good antibacterial activity against both Gram-negative (X. oryzae, Salmonella, E. coli) and Gram-positive (B. subtilis, S. aureus, B. thuringiensis) bacteria. Notably, the complex exhibited greater antibacterial activity compared to free PBO and copper(II) perchlorate salt. []* Copper(II) complex with glycinate: Similar antibacterial activity was observed for a copper(II) complex containing PBO and glycinate against a range of Gram-positive and Gram-negative bacteria. []

A: Yes, Density Functional Theory (DFT) calculations were employed to investigate the dipole moments of PBO-ruthenium complexes, revealing a correlation between dipole moments and catalytic activities in the transfer hydrogenation of ketones. []

ANone: While specific information on the environmental impact and degradation of PBO is limited in the provided research, responsible practices for handling and disposal should be followed due to its potential to form metal complexes with various metals. Further research is needed to fully understand its ecotoxicological effects and develop strategies to mitigate any negative impacts.

ANone: Various analytical techniques have been employed to characterize and quantify PBO and its metal complexes. These include:

- Single X-ray crystallography: To determine the solid-state structures of PBO complexes. [, , , , , , ]

- 1H NMR spectroscopy: To analyze ligand dissociation in solution. [, , , , ]

- UV-Vis spectroscopy: To study electronic transitions and interactions with DNA. [, , , , , ]

- Fluorescence spectroscopy: To investigate photoluminescence and DNA interactions. [, , ]

- Electrochemistry (Cyclic voltammetry): To determine redox potentials and study electron transfer properties. [, , , ]

- IR spectroscopy: To identify functional groups and characterize metal-ligand bonding. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.